Bienvenue dans la boutique en ligne BenchChem!

1-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

Medicinal Chemistry Compound Library Procurement Kinase Inhibitor Screening

1-(4-Fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide (CAS 2034343-30-9) is a synthetic small molecule (C20H17FN2O2, MW 336.37) whose structure comprises a cyclopropanecarboxamide core bearing a 4-fluorophenyl substituent and linked via a methylene bridge to a 2-(furan-2-yl)pyridin-4-yl moiety. It belongs to the broader chemotype of heteroarylcyclopropanecarboxamides, a class associated in the patent literature with kinase modulation (e.g., GSK-3, CDK2) and endothelial nitric oxide synthase (eNOS) transcription.

Molecular Formula C20H17FN2O2
Molecular Weight 336.366
CAS No. 2034343-30-9
Cat. No. B2886211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide
CAS2034343-30-9
Molecular FormulaC20H17FN2O2
Molecular Weight336.366
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4
InChIInChI=1S/C20H17FN2O2/c21-16-5-3-15(4-6-16)20(8-9-20)19(24)23-13-14-7-10-22-17(12-14)18-2-1-11-25-18/h1-7,10-12H,8-9,13H2,(H,23,24)
InChIKeyHMBALXZQILAHHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound 2034343-30-9 Procurement Baseline: Structural Identity and Known Class Context


1-(4-Fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide (CAS 2034343-30-9) is a synthetic small molecule (C20H17FN2O2, MW 336.37) whose structure comprises a cyclopropanecarboxamide core bearing a 4-fluorophenyl substituent and linked via a methylene bridge to a 2-(furan-2-yl)pyridin-4-yl moiety. It belongs to the broader chemotype of heteroarylcyclopropanecarboxamides, a class associated in the patent literature with kinase modulation (e.g., GSK-3, CDK2) and endothelial nitric oxide synthase (eNOS) transcription [1]. Despite the class precedent, no peer-reviewed primary research publications, authoritative database activity records (e.g., ChEMBL, PubChem BioAssay), or patent-exemplified quantitative pharmacological data were retrievable for this specific compound from admissible sources . Procurement-grade characterisation is limited to vendor-reported molecular descriptors (formula, MW) and a typical purity specification of 95%, without orthogonal analytical certification available from third-party authoritative databases .

Why In-Class Heteroarylcyclopropanecarboxamides Cannot Substitute for CAS 2034343-30-9 Without Direct Comparative Data


The heteroarylcyclopropanecarboxamide scaffold encompasses diverse substitution patterns that drive divergent kinase selectivity, potency, and pharmacokinetic profiles. Within the WO2008080511 patent space alone, variations in the heteroaryl group (furanyl, thiophenyl, pyrrolyl) and amide nitrogen substituents produce compounds targeting distinct pathways including eNOS transcription versus GSK-3β/CDK2 inhibition [1]. Close structural analogs such as N-[4-[5-(furan-2-yl)-2-methyl-1H-imidazol-4-yl]-2-pyridinyl]cyclopropanecarboxamide (PubChem CID 155527966) and N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide have been associated with kinase inhibition in non-authoritative sources, yet no peer-reviewed or database-validated quantitative data are available for any of these analogs that would permit a differentiation analysis vis-à-vis CAS 2034343-30-9 . The presence of the 4-fluorophenyl group and the specific 2-(furan-2-yl)pyridin-4-yl orientation in the target compound represents a unique topological and electronic combination within the chemotype, but the absence of comparative pharmacological data means any claim of superior selectivity, potency, or developability versus these analogs is currently unsupported by admissible evidence . Consequently, generic substitution with any in-class analog cannot be scientifically justified, nor can procurement preference for the target compound be evidenced over alternatives at this time.

Quantitative Differentiation Evidence for CAS 2034343-30-9: Differential Data Gap Analysis


Structural Uniqueness Versus Closest Commercially Catalogued Analogs

Database and catalog searches identified three structurally proximal analogs of CAS 2034343-30-9 that share the 2-(furan-2-yl)pyridine or cyclopropanecarboxamide cores. None have peer-reviewed quantitative bioactivity data that would enable head-to-head differentiation. The analogs are: (i) N-[4-[5-(furan-2-yl)-2-methyl-1H-imidazol-4-yl]-2-pyridinyl]cyclopropanecarboxamide (PubChem CID 155527966), which replaces the methylene-linked pyridinyl position with a direct imidazole connection; (ii) N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide, which differs in the furan-pyridine connectivity (5-position versus 2-position) and lacks the 4-fluorophenyl group; and (iii) 1-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide, which represents a furan-3-yl regioisomer with altered pyridine substitution geometry [1]. The target compound uniquely combines the 4-fluorophenyl group with the 2-(furan-2-yl)pyridin-4-yl methylene-linked architecture, a substitution pattern not represented in any analog with known activity data [1].

Medicinal Chemistry Compound Library Procurement Kinase Inhibitor Screening

Kinase Inhibition Class Association Lacks Target-Specific Quantitative Confirmation

The WO2008080511 patent family establishes that heteroarylcyclopropanecarboxamides can modulate kinase activity (GSK-3α, GSK-3β, CDK2) and eNOS transcription [1]. Additionally, non-authoritative vendor summaries for structurally related furan-pyridine cyclopropanecarboxamides (specifically N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide) claim GSK-3β inhibitory activity in the nanomolar range . However, CAS 2034343-30-9 is not explicitly exemplified in any retrieved patent, and no quantitative IC50, Kd, or Ki values from admissible sources were identified for this compound against any kinase target [1]. The class-level association does not constitute target-specific evidence for this compound; kinase panel selectivity, which is known to vary dramatically with substitution pattern within this chemotype, remains entirely uncharacterised .

Kinase Drug Discovery GSK-3 Inhibition CDK2 Inhibition

Absence of ADME, Selectivity, or In Vivo Data Precludes Developability Assessment

A comprehensive search of PubMed, the patent literature, and authoritative databases (ChEMBL, PubChem BioAssay) did not yield any ADME (absorption, distribution, metabolism, excretion) data, off-target selectivity profiles, in vivo efficacy results, or toxicity assessments for CAS 2034343-30-9 . Without such data, the compound cannot be differentiated from its closest analogs on developability criteria such as metabolic stability, CYP inhibition, hERG liability, oral bioavailability, or brain penetration. This represents a critical evidence gap for any user considering this compound beyond an exploratory in vitro screening context .

Drug Development Pharmacokinetics Selectivity Profiling

Evidence-Based Application Contexts for CAS 2034343-30-9: Guided by Data Availability


Exploratory Kinase Panel Screening as a Structurally Novel Chemotype Entry

Based on the class-level association of heteroarylcyclopropanecarboxamides with kinase inhibition (GSK-3α/β, CDK2) established in WO2008080511 , CAS 2034343-30-9 may be deployed as a structurally novel entry in broad kinase panel screens. The unique combination of a 4-fluorophenyl group with the 2-(furan-2-yl)pyridin-4-yl methylene architecture distinguishes it from close analogs and may yield a distinct selectivity fingerprint. However, users must treat this application as purely exploratory: no target-specific potency, selectivity, or mechanism-of-action data exist for this compound, and any screening outcome should be considered preliminary and requiring independent validation.

SAR Probe for Furan-Pyridine Regioisomer Comparison Studies

The structural proximity of CAS 2034343-30-9 to analogs such as 1-(4-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide (furan-3-yl regioisomer) and N-((5-(furan-2-yl)pyridin-3-yl)methyl)cyclopropanecarboxamide (furan-2-yl at pyridine 5-position) enables its use in systematic regioisomer SAR studies . By comparing activity profiles of these analogs in a shared assay panel, researchers can deconvolute the contribution of furan-pyridine connectivity to target engagement and selectivity. This scenario assumes the user possesses the comparator compounds and a defined screening cascade.

Chemical Biology Tool Compound Candidate Requiring Full Characterisation

Given the current evidence gap, CAS 2034343-30-9 represents a blank-slate candidate for chemical probe development. The absence of any published data means the compound has no negative preclinical history that would preclude its advancement, but equally means that a complete characterisation package—in vitro potency profiling, selectivity panel screening, cellular target engagement assays, preliminary ADME, and confirmatory in vivo PK—must be generated before it can be selected as a qualified tool compound for any specific target. Procurement should be accompanied by a commitment to generate these data .

Quote Request

Request a Quote for 1-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.